Perfluoropentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9O2/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZGQIAOTKWCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9COOH, C5HF9O2 | |
| Record name | PFPeA | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062599 | |
| Record name | Perfluoropentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2706-90-3 | |
| Record name | Perfluoropentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2706-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002706903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorovaleric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, 2,2,3,3,4,4,5,5,5-nonafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoropentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Perfluorovaleric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUW3UY784P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Analytical Methodologies for Perfluoropentanoic Acid Detection and Quantification in Complex Matrices
Advanced Chromatographic Techniques for Trace Level Analysis
Trace-level analysis of PFPeA necessitates advanced analytical instrumentation capable of separating the analyte from complex sample components and detecting it with high sensitivity and selectivity. Over the years, various chromatographic techniques have been developed and refined to meet the increasing demand for robust and reliable PFAS monitoring.
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is widely recognized as the preferred and most robust analytical method for the determination of PFPeA and other PFAS. chromatographyonline.comchromatographytoday.com This technique offers an ideal combination of high sensitivity and analyte specificity, making it suitable for demanding quantitative applications at trace levels. chromatographyonline.com The LC component separates the different PFAS compounds within a sample, after which the MS/MS component provides identification and quantification. hepure.com The commercialization of electrospray ionization (ESI) interfaces for LC-MS/MS instruments has enabled the quantification of PFAS compounds at concentrations as low as parts per trillion. halocolumns.com This level of sensitivity is crucial, as regulatory scrutiny and health concerns have driven the need to detect these "forever chemicals" at increasingly lower levels. halocolumns.com
The specificity of tandem mass spectrometry, particularly through multiple reaction monitoring (MRM), reduces chromatographic interferences common in complex environmental samples and allows for a wide dynamic range to handle samples with varying concentrations. chromatographyonline.com
Despite the advantages of LC-MS/MS, the analysis of short-chain PFAS like PFPeA presents unique difficulties. A significant challenge is that PFPeA, along with other short-chain compounds like perfluorobutanoic acid (PFBA), has only one major MS/MS transition (for PFPeA, this is typically m/z 263 → 219). nih.govchromatographyonline.comnih.gov On low-resolution mass spectrometers, which are common in routine monitoring, the absence of a secondary, qualifying transition ion prevents definitive confirmation of the analyte's identity. nih.govresearchgate.net This limitation increases the risk of false positives or inaccurate quantification due to co-eluting matrix interferences that may have the same nominal mass and produce the same fragment ion. chromatographyonline.comresearchgate.net
Furthermore, the high polarity and mobility of short-chain PFAS pose chromatographic challenges. These compounds often exhibit low retention on conventional reversed-phase C18 columns, causing them to elute near the void volume, which can compromise detection and quantification. halocolumns.comelementlabsolutions.com
Matrix interferences, which can suppress or enhance the analyte signal, are a persistent issue in the analysis of complex samples like wastewater, food, and biological tissues, potentially leading to the under- or overestimation of PFPeA concentrations. chromatographyonline.comhaleyaldrich.comresearchgate.net Several strategies have been developed to mitigate these effects.
High-Resolution Mass Spectrometry (HRMS): The use of HRMS, often employing orbital ion trap or time-of-flight (TOF) instruments, is a powerful tool for confirming PFAS detections and investigating interferences. chromatographyonline.com Unlike low-resolution instruments that measure mass to the nearest whole number, HRMS can differentiate between compounds with very small mass differences (e.g., ± 0.0001 to 0.0010 Da). chromatographyonline.com This capability allows HRMS to distinguish a target analyte like PFPeA from a matrix interferent, significantly reducing the risk of false positives. nih.govchromatographyonline.comnih.gov For instance, HRMS was used to investigate PFPeA interference in shellfish, putatively identifying it as a diprotic unsaturated fatty acid, and a different interferent in hot cocoa. nih.gov
Chromatographic and Sample Preparation Strategies:
Altering LC Conditions: Adjusting the liquid chromatography method, such as the mobile phase composition or gradient, can help to chromatographically separate PFPeA from interfering compounds. nih.govnih.gov
Sample Cleanup: Various sample preparation and cleanup procedures are employed to remove matrix components before analysis. Solid-phase extraction (SPE) is a common and effective technique. chromatographytoday.comazom.comnih.gov For example, EPA Method 1633 utilizes weak anion exchange SPE cartridges for extraction and cleanup. azom.com
Use of Internal Standards: The use of isotopically labeled internal standards that correspond to the target analytes is crucial for accurate quantification, as they can help compensate for matrix effects and variations in extraction efficiency. nih.govnih.gov
The table below summarizes identified interferences for PFPeA in different matrices.
| Matrix | Interfering Compound (m/z) | Analytical Technique Used for Investigation | Reference |
| Shellfish | Putatively assigned as a diprotic unsaturated fatty acid (263.1288 Da) | High-Resolution Mass Spectrometry (HRMS) | nih.gov |
| Hot Cocoa | ¹³C isotope of 262.1087 Da | High-Resolution Mass Spectrometry (HRMS) | nih.gov |
Interactive Data Table
| Matrix | Interfering Compound (m/z) | Analytical Technique Used for Investigation | Reference |
|---|---|---|---|
| Shellfish | Putatively assigned as a diprotic unsaturated fatty acid (263.1288 Da) | High-Resolution Mass Spectrometry (HRMS) | nih.gov |
| Hot Cocoa | ¹³C isotope of 262.1087 Da | High-Resolution Mass Spectrometry (HRMS) | nih.gov |
Historically, gas chromatography was one of the techniques explored for the analysis of environmental contaminants. However, its application for perfluorinated carboxylic acids (PFCAs) like PFPeA is severely limited. nih.gov PFCAs are non-volatile and exist as anions at neutral pH, properties that make them inherently unsuitable for direct GC analysis, which requires compounds to be volatile and thermally stable. nih.gov
To analyze PFCAs by GC, a chemical derivatization step is necessary to convert the polar carboxylic acid group into a less polar, more volatile ester or amide. nih.gov While this approach can make analysis possible, it adds complexity and potential sources of error to the analytical workflow. Furthermore, early chromatographic methods, including GC, often struggled with insufficient detection limits for the trace concentrations of PFAS typically found in environmental samples. chromatographytoday.com Due to these significant limitations and the advent of more direct and sensitive techniques, LC-MS/MS has become the standard, and GC-based methods are now rarely used for routine PFCA analysis. chromatographytoday.comnih.gov
The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with a triple quadrupole mass spectrometer (QqQ-MS/MS) represents a significant advancement in the analysis of PFPeA. UHPLC systems use columns with smaller particles than traditional HPLC, resulting in higher separation efficiency, better resolution, and significantly faster analysis times. azom.commdpi.com
This high-resolution separation is paired with the exceptional sensitivity and selectivity of a triple quadrupole mass spectrometer operating in MRM mode. This configuration is a powerful tool for the robust and cost-effective quantification of multiple PFAS, including PFPeA, in various complex matrices such as milk, infant formula, and environmental samples. mdpi.com For example, a validated UHPLC-MS/MS method was developed for the simultaneous detection of fifteen different PFAS in breastmilk, dairy milk, and infant formula. mdpi.com The high sensitivity of these systems allows for the achievement of very low detection limits, which is essential for monitoring compliance with evolving regulatory guidelines. researchgate.net
The table below provides an example of typical MS/MS conditions used for PFAS analysis.
| Parameter | Setting | Reference |
| Ion Source | Agilent Jet-stream ESI | auburn.edu |
| MS Analyzer | QqQ MS | auburn.edu |
| Gas Temperature | 225 ºC | auburn.edu |
| Nebulizer Pressure | 45 Psi | auburn.edu |
| Sheath Gas Temperature | 350 ºC | auburn.edu |
| Capillary Voltage | +3600 V | auburn.edu |
| Nozzle Voltage | -1500 V | auburn.edu |
Interactive Data Table
| Parameter | Setting | Reference |
|---|---|---|
| Ion Source | Agilent Jet-stream ESI | auburn.edu |
| MS Analyzer | QqQ MS | auburn.edu |
| Gas Temperature | 225 ºC | auburn.edu |
| Nebulizer Pressure | 45 Psi | auburn.edu |
| Sheath Gas Temperature | 350 ºC | auburn.edu |
| Capillary Voltage | +3600 V | auburn.edu |
| Nozzle Voltage | -1500 V | auburn.edu |
Capillary electrophoresis (CE) is an alternative separation technique that offers very high separation efficiency. However, its use in routine PFAS analysis has been less common compared to LC. nih.gov Traditional CE methods using aqueous buffer systems often suffer from poor separation performance for PFAS, and when coupled with UV detection, they lack adequate sensitivity and selectivity. nih.gov
Recent advancements have aimed to overcome these limitations. The development of nonaqueous capillary electrophoresis (NACE) has been shown to be effective for the separation of PFCAs. researchgate.net Furthermore, coupling CE with tandem mass spectrometry (CE-MS/MS) significantly enhances detection capabilities. A novel approach using multisegment injection-nonaqueous capillary electrophoresis-tandem mass spectrometry (MSI-NACE-MS/MS) has been introduced as a high-throughput method for screening PFAS in serum samples. nih.gov This technique overcomes previous challenges related to poor solubilization and inadequate sensitivity, achieving analysis times of less than three minutes per sample and enabling the quantification of PFAS at low nanomolar concentrations. nih.gov While still an emerging technique in the field of PFAS analysis, CE-MS shows promise as a complementary, high-efficiency approach for specific applications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the Method of Choice
Sample Preparation Techniques for Diverse Environmental and Biological Media
Effective sample preparation is a critical prerequisite for the accurate analysis of PFPeA. The primary goals are to isolate PFPeA from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental detection. organomation.comlabmanager.com The choice of technique is highly dependent on the specific characteristics of the sample matrix. organomation.com
Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most common techniques for extracting PFPeA from samples.
Solid Phase Extraction (SPE) is a widely used technique for aqueous samples, prized for its ability to efficiently isolate and concentrate PFAS, including PFPeA. labmanager.com The method involves passing a liquid sample through a cartridge containing a solid sorbent that retains the target analytes. labmanager.com For PFAS, polymeric sorbents with weak anion exchange (WAX) properties are frequently used. mdpi.com This methodology is central to several regulatory methods, such as EPA Method 533 and 1633. labmanager.comagilent.com The automation of SPE can significantly increase sample throughput. nih.gov
Liquid-Liquid Extraction (LLE) involves partitioning the analyte between two immiscible liquid phases. While effective for some per- and polyfluoroalkyl substances (PFAS), LLE has been found to work best for compounds with carbon chain lengths greater than seven. nih.gov For shorter-chain compounds like PFPeA, SPE is often the preferred method. nih.gov Ion-pair extraction, a variation of LLE, has also been employed, sometimes in combination with other techniques like alkaline digestion, to enhance extraction from complex matrices. dspsystems.eu
| Feature | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
|---|---|---|
| Principle | Partitioning of analyte between a solid sorbent and a liquid sample. labmanager.com | Partitioning of analyte between two immiscible liquid phases. nih.gov |
| Common Application for PFPeA | Widely used, especially for water samples (drinking, ground, surface water). labmanager.commdpi.com | Less common for short-chain PFAS; more effective for long-chain compounds (>C7). nih.gov |
| Typical Sorbents/Solvents | Weak Anion Exchange (WAX) polymeric sorbents. mdpi.com | Solvents like methanol, acetonitrile, methyl-tert-butyl ether (MTBE). dspsystems.eu |
| Advantages | High recovery, effective cleanup, concentration of analyte, potential for automation. agilent.comnih.gov | Simplicity for certain sample types. |
| Disadvantages | Requires selection of appropriate sorbent. | Can be less efficient for short-chain PFAS, may require large solvent volumes. nih.gov |
The complexity of the sample matrix dictates the specific preparation approach required for reliable PFPeA analysis. organomation.com
Water : For aqueous matrices like drinking water, groundwater, and surface water, SPE is the most common procedure. labmanager.commdpi.com Methods like EPA 533 and 537.1 are specifically designed for drinking water analysis and rely on SPE for sample concentration and cleanup. organomation.com
Soil and Sediment : These solid matrices require an initial solvent extraction step to release PFAS from the particles before further cleanup, often by SPE. mdpi.comresearchgate.net Methanol is a frequently used extraction solvent. mdpi.com
Biota, Food, and Tissues : These matrices are particularly challenging due to high content of lipids and proteins, which can interfere with analysis. researchgate.netnih.gov Sample preparation often involves homogenization followed by solvent extraction. nih.gov Techniques like alkaline digestion can be used, but may introduce interferences for short-chain PFAS like PFPeA. researchgate.net Advanced cleanup steps using materials such as ENVI-Carb or other dispersive SPE sorbents are often necessary to remove matrix components. nih.gov PFPeA has been detected in various biota and food samples, including fish, shellfish, and seafood. nih.govnih.govresearchgate.netfrontiersin.orgbohrium.com
Human Fluids : Analysis of human fluids such as blood serum also requires robust sample preparation to remove proteins and lipids before instrumental analysis.
| Matrix | Key Challenge | Common Preparation Approach |
|---|---|---|
| Water (Drinking, Surface, Ground) | Low concentrations. | Direct Solid Phase Extraction (SPE) for concentration and cleanup. mdpi.com |
| Soil & Sediment | Analyte is bound to solid particles. | Solvent extraction (e.g., with methanol) followed by SPE cleanup. mdpi.com |
| Biota (e.g., Fish, Shellfish) | High lipid and protein content causing matrix interference. researchgate.net | Homogenization, solvent extraction, and advanced cleanup (e.g., dispersive SPE with ENVI-Carb). nih.gov |
| Food | Diverse and complex matrices (fats, sugars, proteins). nih.gov | Matrix-specific extraction (e.g., QuEChERS, ion-pair extraction) and cleanup. dspsystems.eu |
| Human Fluids & Tissues | Complex biological components (proteins, lipids). | Protein precipitation followed by solvent extraction and SPE cleanup. nih.gov |
Emerging Analytical Approaches and Future Directions in PFPeA Analysis
While targeted LC-MS/MS remains the standard for quantifying individual PFAS like PFPeA, it only measures a fraction of the thousands of PFAS that may be present. nih.gov This has led to the development of emerging techniques that can provide a more comprehensive picture of total organofluorine content.
Particle-Induced Gamma-ray Emission (PIGE) Spectroscopy : PIGE is a surface analysis technique that uses a beam of accelerated protons to excite ¹⁹F nuclei in a sample. nih.gov Upon de-excitation, characteristic gamma-rays are emitted, which can be measured to quantify the total elemental fluorine present. nih.govtamu.edu PIGE is rapid and requires minimal sample preparation, making it suitable for screening solid materials like food packaging. itrcweb.orgresearchgate.net However, it is not specific to organic fluorine and cannot distinguish between different PFAS compounds. itrcweb.orgacs.org
Combustion Ion Chromatography (CIC) : CIC is a technique used to measure total organic fluorine by determining parameters like Adsorbable Organic Fluorine (AOF) or Extractable Organic Fluorine (EOF). metrohm.commontrose-env.com The sample is combusted at high temperatures (around 1000 °C), which converts all organic fluorine compounds into hydrogen fluoride (HF). nih.govacs.orgthermofisher.com The resulting gas is captured in an absorption solution and the fluoride concentration is then quantified using ion chromatography. thermofisher.comqa-group.com CIC provides a measure of the total organofluorine content, serving as a comprehensive screening tool before more specific and costly targeted analyses are performed. nih.govmetrohm.com
| Technique | Principle | Primary Use | Advantages | Limitations |
|---|---|---|---|---|
| Particle Induced Gamma-ray Emission (PIGE) | Bombardment with a proton beam excites ¹⁹F nuclei, which emit characteristic gamma-rays upon de-excitation. nih.govtamu.edu | Rapid screening of total fluorine, primarily on solid surfaces. researchgate.netresearchgate.net | Rapid, non-destructive, minimal sample preparation. bizngo.orgtamu.edu | Measures total elemental fluorine (organic and inorganic), surface measurement only, not compound-specific. bizngo.orgitrcweb.orgacs.org |
| Combustion Ion Chromatography (CIC) | Sample is combusted, converting organofluorine to hydrogen fluoride (HF), which is captured and measured by ion chromatography. thermofisher.comqa-group.com | Screening for total organic fluorine (as AOF or EOF) in various matrices. metrohm.comthermofisher.com | Provides a sum parameter for all organic fluorine, robust, applicable to liquids and solids. metrohm.comacs.org | Destructive, does not provide structural information about individual compounds. bizngo.orgnih.gov |
Many polyfluorinated substances, known as "precursors," can transform in the environment or through metabolic processes to form stable perfluoroalkyl acids (PFAAs) like PFPeA. nih.gov The Total Oxidizable Precursor (TOP) assay is an analytical technique developed to indirectly measure the concentration of these precursors. diva-portal.org
The method involves oxidizing a sample, typically using hydroxyl radicals generated by the thermolysis of persulfate. diva-portal.orgescholarship.org This process converts the unknown precursor compounds into stable, measurable perfluorinated carboxylates. nih.govescholarship.org By measuring the concentration of PFPeA before and after oxidation, the increase in concentration can be attributed to the precursors that were converted. escholarship.org This provides a more complete assessment of the potential for PFAA formation from a given sample. nih.gov Initially developed for clean water matrices, the TOP assay has been modified to reduce interferences when analyzing complex samples like wastewater and biosolids. digitellinc.com
Quality Assurance and Quality Control in PFPeA Analytical Research
Rigorous Quality Assurance (QA) and Quality Control (QC) measures are essential for generating reliable and defensible data in PFPeA analysis, given the potential for widespread, low-level contamination. epa.gov A comprehensive QA/QC program is maintained in a controlled laboratory environment. illinois.gov
Key QA/QC components include:
Quality Assurance Project Plan (QAPP) : A QAPP is a critical document that outlines project-specific data quality objectives and measurement performance criteria, ensuring that the data collected will be suitable for its intended use. epa.gov
Method Blanks : Analysis of method blanks (using PFAS-free water or solvents) is crucial to monitor for contamination from laboratory equipment, reagents, or the general environment. researchgate.net Widespread use of PFAS in materials like Teflon can be a significant source of contamination. esaa.org
Isotopically Labeled Internal Standards : The use of mass-labeled internal standards is a standard practice to accurately quantify PFPeA, as it corrects for variations in extraction efficiency and instrument response. nih.gov
Matrix Spikes and Duplicates : Analyzing matrix spikes (samples fortified with a known amount of PFPeA) and duplicate samples helps assess the method's accuracy and precision and identify potential matrix effects. researchgate.net
Inter-laboratory Trials : Participation in inter-laboratory studies helps validate analytical methods and ensures consistency and comparability of data between different laboratories. nih.gov
Interlaboratory Study Findings and Concordance Challenges for Various PFAAs
The accurate and consistent measurement of per- and polyfluoroalkyl substances (PFAS), including perfluoropentanoic acid (PFPeA), presents significant analytical challenges, which are often highlighted in interlaboratory studies. These studies are crucial for understanding the comparability and reliability of analytical methods across different laboratories.
A key challenge in PFAS analysis is achieving concordance, or agreement, in results among different labs. For instance, the PFAS Non-Targeted Analysis Interlaboratory Study (PFAS-NTAILS) was designed to understand the measurement comparability of laboratories using non-targeted analysis (NTA) techniques for PFAS identification. nist.gov The study involved participating laboratories analyzing samples containing various known and unknown PFAS. nist.gov A notable finding was that no single individual PFAS in one sample was detected by all participating laboratories, and many reported PFAS detections could not be reproduced by more than one laboratory. nist.gov This highlights a significant challenge in the reproducibility of NTA methods for PFAS identification.
Further complexities arise from the diverse properties of the vast number of PFAS compounds and the varied matrices in which they are found. researchgate.net Interlaboratory assessments have shown that the ability to accurately analyze PFAS can vary by laboratory and by the specific matrix being tested, rather than by geographic region. researchgate.net Challenges are particularly noted in the effective extraction of long-chain PFAS from certain non-potable water matrices. researchgate.net While PFPeA is a shorter-chain PFAS, the general findings underscore the difficulties in standardizing methods that work consistently across the entire class of compounds and sample types.
Difficulties in the analysis of varied sample matrices and in preparing efficient samples are common issues for chromatographic techniques used for PFAS detection. mdpi.com To minimize background contamination and avoid false-positive or false-negative results, stringent quality assurance and quality control (QA/QC) procedures are essential throughout the sampling and preparation processes. mdpi.com The ionic properties of PFAS can cause them to adhere to container surfaces, which poses a major challenge for sampling and storage at trace levels. researchgate.net
These interlaboratory findings emphasize the ongoing need for robust, standardized analytical methods and regular participation in proficiency testing to ensure data quality and build confidence in the reported concentrations of PFAAs like PFPeA. researchgate.net
Method Detection Limits (MDLs) and Limits of Quantification (LOQs) in Various Matrices
The ability to detect and quantify this compound (PFPeA) at low concentrations is critical for assessing its environmental prevalence and potential exposure routes. Method Detection Limits (MDLs) and Limits of Quantification (LOQs) are key performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These limits vary depending on the complexity of the sample matrix (e.g., drinking water, soil, biota) and the specific analytical method employed, which is often based on liquid chromatography coupled with mass spectrometry (LC-MS/MS). mdpi.comdiva-portal.org
For aqueous samples, various methods have established low detection limits for PFPeA. U.S. Environmental Protection Agency (EPA) methods are commonly used for monitoring PFAS in water. mdpi.com For non-drinking water, EPA Method 1633 specifies a target reporting limit of 4.0 ng/L for PFPeA. ca.gov Another set of target reporting limits for non-drinking water lists the PFPeA limit at 2.0 ng/L. ca.gov One study analyzing sediment and water from a lake determined the MDL for PFPeA in water to be between 0.04–0.05 ng L−1. The detection of PFPeA has been reported in various water sources, including surface water, where concentrations have been measured from below the detection limit up to 169.9 ng/L. researchgate.net
In solid matrices like soil and sediment, analytical methods must account for potential matrix effects. For solids, EPA Method 1633 sets a target reporting limit for PFPeA at 0.4 ng/g. ca.gov A study detailing methods for measuring PFAS in home garden produce and soil utilized an approach involving sonication and shaking for soil extraction. nih.gov Another investigation focusing on lake sediment established an MDL for PFPeA ranging from 0.03–0.4 µg kg−1 dry weight.
Analysis in biological matrices and consumer products also presents unique challenges. Methods have been developed for the quantitative determination of PFAAs at low pg/g levels in a broad range of food matrices. diva-portal.org One such method for analyzing PFAS in produce adapts dispersive solid phase extraction and can be used for compounds with 4 to 8 carbons, including PFPeA. nih.gov
The tables below summarize the Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for this compound in various matrices as reported in the literature.
Table 1: Method Detection and Quantification Limits for PFPeA in Aqueous Matrices
| Matrix | Method | MDL/LOQ/Reporting Limit | Unit |
|---|---|---|---|
| Non-Drinking Water | EPA Method 1633 | 4.0 | ng/L |
| Non-Drinking Water | Target Reporting Limit | 2.0 | ng/L |
Data sourced from multiple analytical studies and regulatory methods. ca.govca.gov
Table 2: Method Detection and Quantification Limits for PFPeA in Solid Matrices
| Matrix | Method | MDL/LOQ/Reporting Limit | Unit |
|---|---|---|---|
| Solid | EPA Method 1633 | 0.4 | ng/g |
Data sourced from EPA methods and environmental research. ca.gov
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | PFPeA |
| Per- and polyfluoroalkyl substances | PFAS |
Environmental Fate Processes
A defining characteristic of PFPeA, like other PFAS, is its extreme persistence in the environment wikipedia.orgepa.gov. The strength of the carbon-fluorine bond makes these compounds highly resistant to thermal, chemical, and biological degradation processes europa.eufrontiersin.org. This stability has led to them being referred to as "forever chemicals" wikipedia.orgeuropa.eu.
PFPeA does not readily break down under natural environmental conditions, leading to its long-term presence in soil, water, and air wisconsin.edu. While some more complex PFAS can degrade into shorter-chain compounds like PFPeA, PFPeA itself is a terminal degradation product nih.gov. Some studies have explored advanced degradation techniques, such as the use of vacuum ultraviolet (VUV) light, which has shown some success in breaking down perfluorinated carboxylic acids. For instance, one study found that 185 nm VUV light could degrade 61.7% of initial PFOA within two hours, with PFPeA being one of the identified intermediate degradation products nih.gov. However, these conditions are not representative of the natural environment.
The sorption of PFPeA to environmental solids such as soil, sediment, and sludge is a critical process that influences its transport and bioavailability. The extent of sorption is dependent on both the properties of the PFPeA molecule and the characteristics of the solid matrix.
Generally, the sorption of PFCAs to solids increases with the length of the perfluoroalkyl chain. Therefore, short-chain PFCAs like PFPeA tend to be more mobile in the environment compared to their long-chain counterparts. The hydrophobicity of the PFAS is a key parameter influencing its sorption to sewage sludge nih.gov.
Several factors can influence the sorption of PFPeA:
Organic Carbon Content: Sorption of PFAS is often correlated with the organic carbon content of the soil or sediment.
pH: The pH of the solution can affect the surface charge of both the sorbent and the PFPeA molecule, which exists as an anion at typical environmental pH.
Ionic Strength: The concentration of ions in the solution can also play a role in the sorption process. For instance, one study on PFOA sorption to sediment found that combinations of low pH-high ionic strength and high pH-low ionic strength favored partitioning to the sediment researchgate.net.
Presence of Dissolved Organic Matter (DOM): DOM in the aqueous phase can reduce the affinity of PFOA for sediment, highlighting its importance in sorption studies researchgate.net.
In a study examining the sorption of various PFCs to different types of sewage sludge, it was found that in a primary settling tank, the predicted sorbed fractions were lower for shorter-chain PFCAs. In an anaerobic digester, a significant portion of the target PFCs was expected to be sorbed to the sludge researchgate.net.
Biomonitoring and Bioaccumulation of Perfluoropentanoic Acid
Human Biomonitoring Studies of PFPeA Exposure
The assessment of human exposure to Perfluoropentanoic acid (PFPeA) is an area of growing scientific interest, with various studies focusing on its detection in biological samples and its distribution across different populations.
PFPeA has been detected in various human biological matrices, with urine and blood serum being the most commonly analyzed. Unlike long-chain per- and polyfluoroalkyl substances (PFAS) that are often more prevalent in serum, short-chain PFAS such as PFPeA can be more readily detected in urine. nih.gov This is attributed to their shorter biological half-lives and more efficient urinary elimination.
Studies have shown that while the detection frequency of some short-chain PFAS in serum can be low, they are more consistently found in urine. For instance, in the 2013–2014 National Health and Nutrition Examination Survey (NHANES), PFPeA was detected in urine samples. nih.gov In a study of a highly exposed population of fishery employees in China, strong correlations were observed between paired urine and serum measurements for PFAS with three to eight perfluorinated carbons, a group that includes PFPeA. epa.gov This suggests that for certain exposure scenarios, urine can be a reliable indicator of internal exposure to PFPeA.
The table below summarizes the detection of PFPeA in human biological samples as reported in selected studies.
| Biological Matrix | Detection Status | Population |
| Urine | Detected | General U.S. population (NHANES) |
| Urine | Detected | Highly exposed fishery employees in China |
| Blood Serum | Detected | General U.S. population (NHANES) |
| Blood Serum | Detected | Highly exposed fishery employees in China |
The concentrations of PFPeA in human populations can vary significantly depending on geographical location, proximity to industrial sources, and lifestyle factors. Biomonitoring studies have revealed differences in PFPeA levels when comparing populations from different countries and regions with varying degrees of environmental contamination.
For example, research conducted in China has provided insights into PFPeA exposure in both highly exposed and background populations. A study involving fishery employees from Wuhan and a general population from Shijiazhuang highlighted the differences in exposure levels between these two groups. nih.gov While specific concentrations for PFPeA were not detailed in the provided information, the context of the study suggests that the fishery employees, being a more highly exposed group, would likely exhibit higher levels of PFPeA.
Global comparisons of PFAS levels, which include PFPeA, indicate that concentrations in human samples can be influenced by regional industrial activities and regulatory measures. For instance, PFAS levels in New York were found to be generally lower than those in industrial areas of China and Belgium but higher than in regions with stricter regulations like Italy and Hong Kong. cuny.edu While this study focused on PFHpA, the findings are indicative of broader trends in PFAS distribution, including that of PFPeA.
The following table illustrates the comparative nature of PFPeA levels in different populations.
| Population/Region | Relative PFPeA Levels | Contributing Factors |
| Industrial Areas (e.g., China, Belgium) | Higher | Proximity to manufacturing facilities, occupational exposure |
| General Population (e.g., U.S., Europe) | Moderate | Dietary intake, consumer product use, contaminated drinking water |
| Regions with Strict Regulations (e.g., Italy, Hong Kong) | Lower | Phasing out of certain PFAS, stricter environmental controls |
The use of non-invasive matrices such as urine, hair, and nails for biomonitoring of PFAS, including PFPeA, is gaining traction due to the ethical and practical advantages over blood sampling. epa.gov These matrices offer a means to assess human exposure without the need for invasive procedures.
Urine has been identified as a particularly useful non-invasive matrix for monitoring short-chain PFAS like PFPeA. epa.govnih.gov Its utility is supported by studies showing strong correlations between urine and serum concentrations for these compounds in highly exposed individuals. epa.gov This suggests that urine can be a valid measure of internal exposure for a range of short- and medium-chain PFAS. epa.gov
Hair and nails have also shown potential for biomonitoring, with some studies reporting higher detection frequencies and concentrations for certain PFAS compared to urine. nih.gov However, the interpretation of results from hair and nail samples can be complex. For some PFAS, infrequent detection and inconsistent transfer ratios may suggest that their presence is due to external contamination rather than internal uptake and distribution. epa.gov
A study evaluating the use of hair, nails, and urine for PFAS biomonitoring found that for PFOS and PFOA, nails showed more potential than hair and urine in the general population. sigmaaldrich.com While this study did not specifically focus on PFPeA, it highlights the varying suitability of different non-invasive matrices for different PFAS compounds.
The table below summarizes the utility of non-invasive matrices for PFPeA biomonitoring.
| Non-Invasive Matrix | Utility for PFPeA Biomonitoring | Advantages | Considerations |
| Urine | High | Good indicator of recent exposure to short-chain PFAS, strong correlation with serum levels in some populations. epa.gov | May not reflect long-term body burden as effectively as serum for some compounds. |
| Hair | Moderate | Potential for assessing long-term exposure. | Susceptible to external contamination, inconsistent transfer ratios for some PFAS. epa.gov |
| Nails | Moderate | Potential for assessing long-term exposure. | Susceptible to external contamination, inconsistent transfer ratios for some PFAS. epa.gov |
Bioaccumulation in Aquatic and Terrestrial Organisms
The bioaccumulation of PFPeA in both aquatic and terrestrial ecosystems is a key area of environmental research, as it determines the potential for these compounds to enter the food chain.
Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs) are used to quantify the extent to which a chemical accumulates in an organism from its surrounding environment and diet (BAF) or from water alone (BCF). For PFAS, these factors can vary significantly depending on the specific compound and the aquatic species.
While extensive data exists for legacy PFAS like PFOS and PFOA, information specifically on the BAFs and BCFs of PFPeA in aquatic organisms is more limited. However, general trends in PFAS bioaccumulation provide some insights. Shorter-chain PFAS, such as PFPeA, generally exhibit lower bioaccumulation potential in aquatic organisms compared to their long-chain counterparts. mdpi.com
A comprehensive review of published BCF and BAF data for PFAS across 22 taxonomic classes found that carbonyl and sulfonyl PFAS classes are relatively data-rich, while other classes are more limited. nih.govpfascentral.orgbohrium.comresearchgate.net The taxonomic classes with the most measurements were fish (Teleostei), bivalves, and crustaceans. nih.govpfascentral.orgbohrium.comresearchgate.net While specific median log BAFs were reported for PFOS and PFOA in fish, similar comprehensive data for PFPeA was not highlighted in the provided search results.
The following table provides a general comparison of bioaccumulation potential for different PFAS chain lengths in aquatic environments.
| PFAS Chain Length | Bioaccumulation Potential in Aquatic Species | General BAF/BCF Values |
| Short-chain (e.g., PFPeA) | Lower | Generally lower than long-chain compounds. |
| Long-chain (e.g., PFOS, PFOA) | Higher | Can have high BAFs, with median whole-body log BAFs for PFOS in fish around 3.55. nih.gov |
The uptake of PFPeA by edible crops from contaminated soil is a significant pathway for human exposure. Studies have shown that PFPeA can bioaccumulate in various parts of plants, with concentrations depending on the soil properties, crop type, and the specific PFAS compound.
A study investigating the uptake of perfluoroalkyl acids (PFAAs) into lettuce and tomato grown in biosolids-amended soil found that PFPeA was one of the most accumulated compounds. epa.govnih.govacs.orgresearchgate.net In this greenhouse study, dry weight concentrations of PFPeA reached up to 236 ng/g in lettuce and 211 ng/g in tomato. epa.govnih.govacs.orgresearchgate.net
The Bioaccumulation Factors (BAFs) for PFPeA in this study were notably high, with PFPeA having the highest BAF in tomato at 17.1. epa.govnih.govacs.orgresearchgate.net This indicates a significant potential for PFPeA to move from the soil into the edible portions of crops. The study also noted that BAFs for PFAAs in greenhouse lettuce decreased with each additional CF2 group, suggesting that shorter-chain compounds like PFPeA are more readily taken up by plants. epa.govnih.gov
In a limited-scale field study, the greatest accumulation was also observed for PFBA and PFPeA in both lettuce and tomato. epa.govnih.govacs.org However, in full-scale farm fields with a single application of biosolids, PFAA levels in corn grains were below the limit of quantitation, with only trace amounts of PFBA and PFPeA detected in the corn stover. epa.govnih.govacs.org This suggests that the extent of bioaccumulation is highly dependent on the concentration of PFAS in the soil. epa.govnih.govacs.org
The table below presents the bioaccumulation of PFPeA in selected edible crops from a greenhouse study.
| Crop | PFPeA Concentration (ng/g dry weight) | Bioaccumulation Factor (BAF) |
| Lettuce | Up to 236 | Not specified for PFPeA, but PFBA was 56.8 |
| Tomato | Up to 211 | 17.1 |
Mechanisms of PFPeA Bioaccumulation and Distribution within Organisms
Distribution in Tissues and Organs
Following uptake, PFPeA and other PFAS are distributed throughout the body, with concentrations varying significantly among different tissues and organs. The distribution pattern is largely dictated by the affinity of these compounds for proteins. nih.gov Consequently, the highest concentrations are typically found in well-perfused, protein-rich organs such as the liver, kidneys, and blood or plasma. www.gov.jeresearchgate.netnih.gov
In wild Mozambique tilapia, the highest total PFAA concentrations were found in plasma, followed by the liver and kidney. nih.gov Similarly, in fish from Taihu Lake, the highest PFAS concentrations were measured in the liver, attributed to the strong affinity of PFAS for hepatic proteins. researchgate.net Muscle tissue generally contains lower concentrations. researchgate.netnih.gov
Specific data on PFPeA distribution shows its presence in various organisms. In a study near a fluorochemical plant, PFPeA was one of the main PFAAs measured in isopods, with a mean concentration of 108 ng/g wet weight, second only to PFOS. oaepublish.com Biotransformation of precursor compounds can also be a source of PFPeA in various organs. One study identified PFPeA as a biotransformation product in the kidney, gallbladder, brain, liver, and gonads of fish. researchgate.net Although present, the concentrations of short-chain PFAS like PFPeA in tissues are generally lower than those of long-chain compounds, reflecting their lower bioaccumulation potential. usgs.gov
Table 2: Tissue Distribution of Perfluoroalkyl Acids (PFAAs) in Mozambique Tilapia (Oreochromis mossambicus)
| Tissue | Median ΣPFAA Concentration (ng/g) | Reference |
|---|---|---|
| Plasma | 22.2 | nih.gov |
| Liver | 11.6 | nih.gov |
| Kidney | 9.04 | nih.gov |
| Spleen | 5.92 | nih.gov |
| Adipose | 2.54 | nih.gov |
| Muscle | 1.11 | nih.gov |
Ecotoxicological and Toxicological Research on Perfluoropentanoic Acid
Ecotoxicological Impacts on Environmental Receptor Organisms
The ecotoxicological profile of PFPeA and other short-chain PFAS is an area of active investigation, as these compounds are now widely detected in various environmental compartments, including surface water, groundwater, and soil. tdl.org Their high mobility in aquatic systems raises concerns about their potential impact on aquatic ecosystems. mdpi.com
The impact of PFAS on aquatic microbial communities, which are fundamental to ecosystem health, has been a focus of recent research. Studies have shown that PFAS can alter the structure and function of these communities. For instance, exposure to certain PFAS has been linked to shifts in bacterial diversity, with some studies reporting a decrease in the populations of Actinobacteria and Bacteriodetes, and an increase in Verrucomicrobia and Proteobacteria. nih.gov
The ecotoxicity of perfluorocarboxylic acids (PFCAs) is often related to their carbon chain length. Generally, long-chain PFCAs like PFOA are considered more toxic and bioaccumulative than their short-chain counterparts. researchgate.net However, short-chain PFCAs are more mobile in the environment, potentially leading to wider contamination of water resources. frontiersin.org
Studies comparing the effects of different PFCAs have shown that PFOA can exhibit more potent toxicity towards microbial communities than a shorter-chain compound like perfluorohexanoic acid (PFHxA), causing more significant structural changes and inhibiting microbial growth even at low concentrations. frontiersin.orgjyu.fi In aquatic invertebrates, PFOS (a perfluorosulfonic acid) has been found to be approximately ten times more toxic than PFOA. nih.govresearchgate.net While direct comparative studies on PFPeA are less common, the general trend suggests that its ecotoxicity might be lower than that of long-chain PFCAs.
| Organism | PFAS Compound | Observed Effect | Reference |
|---|---|---|---|
| Freshwater Microbial Community | PFOA | More significant structural changes and growth inhibition compared to PFHxA. | frontiersin.orgjyu.fi |
| Freshwater Microbial Community | PFHxA | Altered community structure at high concentrations. | frontiersin.orgjyu.fi |
| Daphnia magna | PFOS | Approximately 10 times more toxic than PFOA. | nih.govresearchgate.net |
The effects of PFAS on aquatic organisms such as fish and invertebrates have been documented in numerous studies. These effects can manifest as developmental toxicity, reproductive disruption, oxidative stress, and altered behavior. researchgate.netdntb.gov.ua For instance, exposure to various PFAS has been shown to cause morphological abnormalities, reduced hatching rates, and increased mortality in zebrafish embryos. frontiersin.org
Invertebrates like Daphnia magna are also susceptible to PFAS toxicity, with observed effects including reduced reproduction and growth, and increased mortality. researchgate.net Some studies have indicated that certain species of invertebrates may be more sensitive to PFAS than others. nih.gov The toxicity of PFCAs in aquatic organisms generally increases with carbon chain length, suggesting that short-chain compounds like PFPeA may be less acutely toxic than long-chain ones. researchgate.net However, even short-chain PFAS have been associated with adverse effects. For example, PFHxA exposure in zebrafish has been linked to hyperactivity. frontiersin.org
| Organism | PFAS Compound(s) | Observed Toxic Effects | Reference |
|---|---|---|---|
| Zebrafish (Danio rerio) | PFOA, PFOS, PFNA | Developmental toxicity, altered behavior, and gene expression. | frontiersin.org |
| Zebrafish (Danio rerio) | PFHxA | Hyperactivity. | frontiersin.org |
| Daphnia magna | PFOS, PFOA | Reduced reproduction and growth, increased mortality. | researchgate.net |
| Green Mussels (Perna viridis) | PFOS, PFOA, PFNA, PFDA | Oxidative damage and DNA damage. | nih.gov |
Mammalian and Human Toxicological Research and Mechanisms of Action
Research into the mammalian and human toxicology of PFPeA is part of a broader effort to understand the health effects of PFAS. itrcweb.org While much of the existing data pertains to legacy compounds like PFOA and PFOS, studies on short-chain alternatives are emerging.
Epidemiological studies have associated exposure to certain PFAS with a range of health effects in humans, including altered immune and thyroid function, liver disease, and adverse reproductive and developmental outcomes. nih.gov Animal studies have shown that PFAS can induce hepatic and metabolic toxicity, developmental issues, and endocrine disruption. nih.gov
Specifically for short-chain PFCAs, a murine model study investigating the topical application of PFPeA, PFHxA, and perfluoroheptanoic acid (PFHpA) found that at a 5% concentration, all three compounds caused a significant increase in blood glucose levels. nih.gov The same study also observed a decrease in cholesterol with 1.25% PFPeA and a decrease in blood urea (B33335) nitrogen with 2.5% and 5% PFPeA. nih.gov These findings suggest that even short-chain PFCAs can induce systemic toxicities.
The molecular mechanisms underlying PFAS toxicity are complex and involve the disruption of various signaling pathways. One of the most studied mechanisms is the activation of peroxisome proliferator-activated receptors (PPARs), which are involved in lipid and glucose metabolism. encyclopedia.pub PFOA has been shown to be a potent activator of PPARα. researchgate.net While there is evidence that PFOA can also activate PPARγ, the effect is generally weaker. nih.gov
PFAS are also known as endocrine-disrupting chemicals. encyclopedia.pub They can interfere with the normal functioning of hormone systems, including estrogen and androgen receptors, and alter the expression of genes involved in steroid hormone synthesis. mdpi.com Some research suggests that PFAS may disrupt endocrine signaling through indirect mechanisms, such as metabolic or epigenetic reprogramming. nih.gov
Recent studies using advanced models like human liver spheroids have revealed that different PFAS can disrupt immune signaling pathways and intercellular communication. bioengineer.org For example, PFOA was found to promote abnormal fat accumulation by increasing fat synthesis. bioengineer.org Furthermore, exposure to some PFAS has been linked to gene expression patterns associated with oncogenic transformation. bioengineer.org While these studies often focus on longer-chain PFAS, the fundamental mechanisms of action may be shared across the class of compounds, including PFPeA.
Potential for Genotoxicity and Neurotoxicity (general PFAS research, specific PFPeA data to be integrated if available)mdpi.com
The potential for Perfluoropentanoic acid (PFPeA) to induce genotoxicity and neurotoxicity is an area of growing scientific inquiry. While direct research on PFPeA is limited, a broader examination of per- and polyfluoroalkyl substances (PFAS) provides a foundational understanding of the potential mechanisms of toxicity. The ability of PFAS to persist in the environment and bioaccumulate raises concerns about their long-term health effects.
The genotoxicity of PFAS, including PFPeA, is not yet fully understood, with studies often yielding conflicting results. Generally, individual PFAS are not considered to be direct mutagens epa.gov. However, some research suggests that certain PFAS may induce DNA damage through indirect mechanisms, such as the generation of oxidative stress.
A study investigating the genotoxicity of plasma-treated water containing Perfluorooctanesulfonate (PFOS) identified PFPeA as one of the breakdown products. While the treated water did show a genotoxic response in the Ames test, this effect was attributed to the complex mixture of resulting PFAS and other chemical species, rather than to a single compound epa.gov.
In a study on human hepatoma (HepG2) cells, several long-chain PFAS were found to increase the production of reactive oxygen species (ROS) and induce DNA damage nih.gov. While this study did not specifically test PFPeA, it highlights a potential mechanism of genotoxicity for the broader PFAS class. The induction of oxidative stress can lead to damage of cellular components, including DNA, which may contribute to adverse health outcomes.
The following table summarizes key findings from genotoxicity studies on various PFAS compounds, providing context for the potential effects of PFPeA.
| PFAS Compound(s) | Test System | Key Findings | Reference |
| Mixture containing PFPeA | Zebrafish larvae | Increased burst movements in the dark phase, suggesting potential neurobehavioral effects. | nih.gov |
| PFOS breakdown products (including PFPeA) | Ames test (in vitro) | Genotoxic response observed in the mixture, but not attributed to a single compound. | epa.gov |
| Long-chain PFAS (PFHxS, PFOA, PFOS, PFNA) | Human hepatoma (HepG2) cells (in vitro) | Dose-dependent increase in DNA damage. | nih.gov |
| PFOA | Various in vitro and in vivo assays | Generally not genotoxic, with some positive findings at high, cytotoxic concentrations. | nih.gov |
The neurotoxic potential of PFAS is a significant concern due to their ability to cross the blood-brain barrier and accumulate in the brain researchgate.net. Research has demonstrated that various PFAS can disrupt neurotransmitter systems, which are crucial for normal brain function.
A study on northern leopard frogs exposed to a mixture of PFAS, including PFPeA, observed alterations in neurotransmitter levels. Specifically, a decrease in serotonin (B10506) (5-HT) was noted in the whole brain of tadpoles exposed to the mixture researchgate.net. This finding, while not specific to PFPeA alone, suggests that exposure to a combination of PFAS can impact neurochemistry.
General research on PFAS has shown that these compounds can interfere with key neurotransmitter systems, including the dopamine (B1211576) and glutamate (B1630785) systems researchgate.net. Dysregulation of these systems is implicated in various neurological and psychiatric disorders. The mechanisms behind PFAS-induced neurotoxicity are thought to involve the disruption of calcium homeostasis, mitochondrial function, and the expression of proteins involved in neuronal signaling.
The table below outlines significant findings from neurotoxicity studies on different PFAS, offering insights into the potential neurological effects of PFPeA.
| PFAS Compound(s) | Test System | Key Findings | Reference |
| Mixture including PFPeA | Northern leopard frog tadpoles | Decreased whole-brain serotonin (5-HT) levels. | researchgate.net |
| General PFAS | Various (in vivo and in vitro) | Disruption of dopamine and glutamate neurotransmitter systems. | researchgate.net |
| General PFAS | Various | Ability to cross the blood-brain barrier and accumulate in the brain. | researchgate.net |
| PFOS and PFOA | Rodent models | Alterations in behavior and motor function. |
Remediation and Degradation Technologies for Perfluoropentanoic Acid
Ex Situ Treatment Technologies for PFPeA Contamination
Ex situ treatments involve the removal of contaminated media, such as groundwater or soil, for treatment at a separate location. itrcweb.org This approach allows for greater control over treatment conditions but can be more costly and disruptive than in situ methods.
Adsorption is a widely used ex situ treatment method that involves binding contaminants to the surface of a porous material. epa.gov
Granular Activated Carbon (GAC): GAC is a common adsorbent used for PFAS removal. epa.gov However, its effectiveness for short-chain PFAS like PFPeA is limited. mdpi.com The removal mechanism for PFAS on GAC involves a combination of hydrophobic and electrostatic interactions. mdpi.com Studies have shown that the removal rates for PFPeA using GAC are often low, with some research indicating removal rates below 19%. mdpi.com The presence of other organic matter in the water can also reduce the adsorption capacity of GAC for PFAS. sanbornhead.com
Ion Exchange (IX) Resins: Anion exchange resins have emerged as a more effective alternative to GAC for removing a wide range of PFAS, including short-chain compounds like PFPeA. enviro.wikienviro.wiki These resins use cationic functional groups to attract and bind the anionic PFAS molecules through a combination of electrostatic and hydrophobic interactions. enviro.wiki Pilot-scale studies have demonstrated that anion exchange resins can treat significantly larger volumes of PFAS-contaminated water compared to GAC. enviro.wiki While highly effective for many PFAS, the efficiency of IX resins can be impacted by the specific type of PFAS and the presence of other competing ions in the water. sanbornhead.comadec-innovations.com
Table 1: Comparison of Adsorption Technologies for PFPeA Removal
| Technology | Mechanism | Advantages for PFPeA | Disadvantages for PFPeA |
|---|---|---|---|
| Granular Activated Carbon (GAC) | Adsorption via hydrophobic and electrostatic interactions mdpi.com | Established technology epa.gov | Low removal efficiency for short-chain PFAS like PFPeA mdpi.com |
| Ion Exchange (IX) Resins | Anion exchange, electrostatic and hydrophobic interactions enviro.wiki | Higher removal efficiency for short-chain PFAS compared to GAC enviro.wikiadec-innovations.com | Potential for competition from other anions in water sanbornhead.com |
A consistent finding across numerous studies is that adsorption technologies are generally less effective for short-chain PFAS compared to their long-chain counterparts. sanbornhead.comnih.gov
Hydrophobicity: The primary reason for this difference lies in the hydrophobic nature of the carbon-fluorine chain. Longer chains are more hydrophobic, leading to a stronger affinity for adsorbent media like GAC. mdpi.com Short-chain PFAS, including PFPeA, are more water-soluble and less hydrophobic, resulting in weaker adsorption. sanbornhead.com
Adsorption Mechanism: For GAC, hydrophobic interactions are a dominant removal mechanism, making it less efficient for short-chain PFAS. mdpi.com Ion exchange resins, which also utilize electrostatic interactions, tend to show better performance for short-chain PFAS than GAC, but still generally exhibit a preference for longer-chain compounds. sanbornhead.com
Breakthrough: In continuous flow systems, shorter-chain PFAS like PFPeA tend to "break through" the adsorbent media more quickly than long-chain PFAS, meaning the media becomes saturated and loses its effectiveness sooner. mdpi.com
Membrane filtration technologies, particularly nanofiltration (NF) and reverse osmosis (RO), have demonstrated high effectiveness in removing a broad range of PFAS, including PFPeA, from water. enviro.wikinih.gov These processes use semi-permeable membranes to separate contaminants from the water.
Nanofiltration has been shown to achieve rejection rates for various PFAS ranging from 66.0% to over 99.9%. bohrium.com One study found that an NF-pilot system removed 98% of total PFAS from contaminated groundwater. nih.gov The removal efficiency is influenced by factors such as the membrane's properties (e.g., molecular weight cut-off) and the molecular structure of the PFAS compound. bohrium.com While effective, a key challenge with membrane filtration is the production of a concentrated waste stream (concentrate or retentate) that contains high levels of PFAS and requires further treatment or disposal. nih.gov
Thermal treatment methods aim to destroy PFAS compounds rather than just separating them.
Supercritical Water Oxidation (SCWO): SCWO is a destructive technology that utilizes the unique properties of water above its critical point (374 °C and 22.1 MPa). nih.gov Under these conditions, organic compounds, including PFAS, become highly soluble in water and can be rapidly oxidized to less harmful substances like carbon dioxide and fluoride. nih.govserdp-estcp.mil Studies have demonstrated that SCWO can achieve greater than 99% destruction of total PFAS in various waste streams. nih.gov Research has shown that SCWO can effectively reduce the concentration of PFPeA, along with other PFCAs and PFSAs, by 4 to 6 log reductions. acs.org This technology is seen as a promising alternative to incineration for the complete destruction of PFAS. nih.gov
Thermal Desorption: This technology involves heating contaminated soil to vaporize PFAS, which are then collected and treated. While it can be effective, it is an energy-intensive process. fehrgraham.com
Electrochemical oxidation is an advanced oxidation process that has shown promise for the degradation of PFAS. nih.gov This technology typically uses specialized electrodes, such as boron-doped diamond (BDD) anodes, to generate highly reactive species like hydroxyl radicals that can break the strong carbon-fluorine bonds in PFAS molecules. mdpi.comunl.edu
Research has shown that electrochemical oxidation can effectively degrade long-chain PFAS like PFOA and PFOS. unlv.edu However, the degradation of these longer chains can sometimes lead to the formation of shorter-chain PFAS, including PFPeA, as intermediate byproducts. unlv.edu The complete mineralization of PFPeA through this method is still an area of active research. The efficiency of the process can be influenced by factors such as the type of electrode material, current density, and the composition of the water being treated. mdpi.comunlv.edu
Adsorption Technologies (e.g., Granular Activated Carbon (GAC), Ion Exchange Resins)
In Situ Remediation Approaches for PFPeA in Contaminated Soils and Water
In situ remediation involves treating contaminants in place, without excavating soil or pumping out groundwater. itrcweb.org These methods are often less disruptive and can be more cost-effective for large contaminated areas.
Currently, in situ remediation technologies for PFAS, including PFPeA, are less developed than ex situ methods. pops.int The strong carbon-fluorine bond and the mobility of short-chain PFAS make in situ destruction challenging.
One emerging in situ approach is the use of colloidal activated carbon (CAC) . fehrgraham.com This involves injecting fine particles of activated carbon into the subsurface to create a permeable reactive barrier. fehrgraham.com The CAC coats the aquifer materials and acts as an in-ground filter, adsorbing PFAS like PFPeA as the groundwater flows through. fehrgraham.com This method aims to immobilize the contaminants and prevent their further migration. fehrgraham.com
Other in situ technologies, such as chemical oxidation using agents like persulfate, have been investigated. amazonaws.com However, their effectiveness for complete destruction of PFAS in the complex subsurface environment is still under evaluation, and some studies suggest that these methods may have limited success in degrading sorbed PFAS. amazonaws.comclu-in.org
Stabilization/Solidification Techniques
Stabilization and solidification (S/S) are remediation techniques aimed at immobilizing contaminants within soil or waste matrices to prevent their migration into the surrounding environment, particularly groundwater. nih.goverefdn.org This approach does not destroy the contaminant but physically encapsulates it and/or chemically binds it to a less soluble, less mobile form. nih.govpops.int
For PFAS-contaminated soils, S/S typically involves the use of sorbent materials to chemically stabilize the compounds, often followed by solidification with a binding agent like cement. nih.govnih.gov Common sorbents include activated carbon, biochar, and modified clays. issmge.orgpnnl.gov However, the effectiveness of these techniques is highly dependent on the specific PFAS compound, particularly its perfluorocarbon chain length. nih.gov
Research indicates that short-chain PFAS like PFPeA are more challenging to immobilize than their long-chain counterparts. nih.govissmge.org The stabilization efficiency generally increases with the length of the carbon chain. nih.gov For instance, studies have shown that the sorption capacity of granular activated carbon (GAC) and biochar is lower for short-chain PFAS. nih.govissmge.org While additives like powdered activated carbon (PAC) and proprietary sorbents like Rembind® have shown excellent performance in reducing the leaching of longer-chained PFAS (by over 99%), their effectiveness for the shortest-chain compounds is comparatively lower. nih.gov
Table 1: Sorbent Materials for PFAS Stabilization and Their Effectiveness
| Sorbent Material | General Effectiveness | Notes on Short-Chain PFAS (like PFPeA) |
|---|---|---|
| Granular Activated Carbon (GAC) | Widely used and effective for long-chain PFAS. nih.govfehrgraham.com | Exhibits less sorptive capacity for short-chain PFAS. nih.gov |
| Powdered Activated Carbon (PAC) | Can reduce leaching of most PFAS by an average of 70%. nih.gov | Less effective for the shortest-chain compounds compared to long-chain ones. nih.gov |
| Biochar | Effectiveness varies; can be enhanced with modifications (e.g., Fe-amended). pnnl.gov | Stabilization of short-chain PFAS is considerably lower than with other sorbents. issmge.org |
| Modified Clays (e.g., Rembind®) | Shows high efficiency in reducing leaching, especially for long-chain PFAS. nih.govissmge.org | More effective than GAC for some short-chain compounds, but challenges remain. nih.gov |
| Cement (Solidification Agent) | Used as a physical binding agent to encapsulate contaminants. nih.gov | Can further decrease leachability after initial chemical stabilization. nih.gov |
Phytoremediation Potential and Limitations
Phytoremediation is a low-cost, environmentally friendly technology that uses plants to extract, contain, or degrade contaminants from soil and water. slu.seresearchgate.net For PFAS, this process primarily involves phytoextraction, where plants take up the compounds through their roots and translocate them to the shoots and leaves. nih.gov
The potential for phytoremediation of PFPeA is influenced by its chemical structure. Short-chain perfluorinated carboxylic acids (PFCAs) are generally more water-soluble and mobile, which can facilitate their uptake by plant roots. researchgate.net Studies have found that short-chain PFCAs tend to have higher translocation factors, meaning they are more readily moved from the roots to the aerial parts of the plant compared to long-chain PFCAs. slu.se This suggests that phytoremediation may be a more feasible strategy for shorter-chain compounds like PFPeA than for long-chain ones. researchgate.net
However, phytoremediation has significant limitations. The process is slow and may take a considerable amount of time to achieve meaningful reductions in soil contamination. slu.seresearchgate.net The effectiveness is also dependent on various factors, including the plant species, contaminant bioavailability, and soil properties. researchgate.net A major drawback is that phytoextraction does not destroy the PFAS; it merely transfers them from the soil to the plant biomass. nih.gov This contaminated biomass must then be harvested and managed appropriately, for example, through incineration, to prevent the re-release of the compounds into the environment. researchgate.net
Table 2: Factors Influencing Phytoremediation of PFPeA
| Factor | Influence on PFPeA Phytoremediation |
|---|---|
| Chain Length | Short-chain nature of PFPeA leads to higher water solubility and potentially greater uptake and translocation in plants compared to long-chain PFAS. slu.seresearchgate.net |
| Plant Species | Different plants exhibit varying abilities to uptake and accumulate PFAS. nih.gov |
| Soil Properties | Soil organic carbon content can affect the bioavailability of PFAS for plant uptake. slu.se |
| Time | Phytoremediation is a long-term process that can take many years. slu.seresearchgate.net |
| Contaminant Fate | The process transfers PFPeA to plant tissues but does not degrade it, requiring management of the resulting contaminated biomass. researchgate.netnih.gov |
Chemical Oxidation and Reduction Challenges with PFPeA
Chemical oxidation and reduction methods, including Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs), are being investigated for the destruction of PFAS. sciopen.com These technologies aim to break the highly stable carbon-fluorine (C-F) bonds that make these compounds so persistent. pops.intnih.gov
However, the degradation of PFAS, including PFPeA, presents significant challenges. The C-F bond is one of the strongest in organic chemistry, rendering PFAS resistant to most conventional chemical treatments. nih.gov
Challenges with Chemical Oxidation: AOPs, which utilize powerful oxidizing agents like hydroxyl radicals, have shown some success in degrading longer-chain PFCAs such as perfluorooctanoic acid (PFOA). nih.gov However, a common outcome of this degradation is the stepwise shortening of the perfluoroalkyl chain, leading to the formation of more stable, shorter-chain PFCAs like PFPeA as intermediate products. mdpi.comresearchgate.net This indicates that while oxidation can break down larger PFAS, PFPeA itself is a recalcitrant byproduct of the process, and its complete mineralization remains difficult.
Challenges with Chemical Reduction: ARPs, which use reducing species like hydrated electrons, are also being explored. sciopen.comresearchgate.net Reduction may be a more viable pathway for achieving defluorination. researchgate.net However, the efficacy of these technologies often decreases as the perfluoroalkyl chain length shortens, posing a significant challenge for the degradation of compounds like PFPeA. cswab.org The high water solubility and mobility of short-chain PFAS can also make it difficult to achieve the necessary contact between the contaminant and the reactive species for effective treatment.
Biodegradation of Perfluoropentanoic Acid
Biodegradation utilizes microorganisms to break down contaminants. nih.gov While considered a cost-effective and environmentally friendly remediation approach, its application to PFAS has been limited due to their recalcitrance. confex.comnih.gov
Microbial Degradation Pathways and Mechanisms
Direct microbial degradation of PFPeA is not well-documented. Instead, PFPeA is frequently identified as a stable intermediate or terminal product resulting from the biotransformation of larger PFAS molecules, known as precursors. nih.govacs.org The primary microbial processes observed involve the transformation of these precursors rather than the mineralization of PFPeA itself.
The biodegradation of longer-chain PFCAs, like PFOA, is thought to occur through a stepwise process where CF2 groups are sequentially removed, shortening the alkyl chain. mdpi.com This pathway can lead to the formation of PFPeA, which often resists further degradation. nih.govacs.org Similarly, the biotransformation of fluorotelomer alcohols (FTOHs), another major class of PFAS precursors, also yields short-chain PFCAs, including PFPeA. cswab.org The mechanisms involved can include oxidation, dealkylation, and defluorination of the non-fluorinated parts of the precursor molecules.
Identification of Specific Bacterial and Fungal Strains Capable of PFPeA Degradation or Precursor Transformation
While no specific microbial strains have been identified that use PFPeA as a primary growth substrate, several bacteria and fungi have been shown to transform PFAS precursors, leading to the formation of PFPeA.
Pseudomonas Species: Certain bacteria from the Pseudomonas genus are known to degrade xenobiotic compounds. mdpi.com For example, Pseudomonas putida has been observed to transform PFOA, resulting in the production of several shorter-chain PFCAs, including PFPeA, as biotransformation products. mdpi.com Pseudomonas parafulva has also demonstrated the ability to degrade PFOA under aerobic conditions. researchgate.net
Acidimicrobium sp. Strain A6: This anaerobic bacterium is capable of defluorinating PFOA and PFOS, producing a range of shorter-chain PFCAs such as PFPeA and perfluorohexanoic acid (PFHxA) as intermediates. mdpi.comnih.govrsc.org
Phanerochaete chrysosporium: This white-rot fungus has been reported to biotransform 6:2 fluorotelomer alcohol (6:2 FTOH). cswab.org The major transformation products identified in these studies were PFPeA and PFHxA. cswab.org
Table 3: Microorganisms Involved in the Transformation of PFPeA Precursors
| Microorganism | Type | Precursor Compound | Key Transformation Product(s) |
|---|---|---|---|
| Pseudomonas putida | Bacterium | Perfluorooctanoic acid (PFOA) | This compound (PFPeA), PFHxA, PFHpA mdpi.com |
| Acidimicrobium sp. Strain A6 | Bacterium | Perfluorooctanoic acid (PFOA) | This compound (PFPeA), PFHxA, PFHpA, PFBA rsc.org |
| Phanerochaete chrysosporium | Fungus | 6:2 Fluorotelomer alcohol (6:2 FTOH) | this compound (PFPeA), PFHxA, 5:3 Fluorotelomer acid cswab.org |
Biotransformation Products of PFPeA Precursors
PFPeA is a known biotransformation product of several widely used PFAS precursors. The transformation pathways often result in a suite of terminal PFCAs.
Fluorotelomer Alcohols (FTOHs): 8:2 FTOH and 6:2 FTOH are common precursors that can be aerobically transformed by microorganisms in environments like wastewater treatment plants. The biotransformation of 6:2 FTOH, for instance, has been shown to yield PFPeA as a significant product. cswab.orgnih.gov
Fluorotelomer Sulfonates (FTSs): Compounds like 6:2 fluorotelomer sulfonate (6:2 FTS) can also be transformed by microbial communities. This process can lead to the formation of 6:2 FTOH, which then follows the degradation pathway to produce PFPeA and other short-chain PFCAs. nih.gov
Long-Chain PFCAs: As mentioned, longer-chain PFCAs like PFOA can be considered precursors to PFPeA in biodegradation scenarios. Microbial action can shorten the fluorinated tail of PFOA, resulting in the accumulation of PFPeA and other stable short-chain acids. nih.govacs.org
Table 4: Biotransformation of Precursors Leading to this compound (PFPeA)
| Precursor Compound | Environmental System/Microbe | Biotransformation Products Include |
|---|---|---|
| 6:2 Fluorotelomer alcohol (6:2 FTOH) | White-rot fungus (Phanerochaete chrysosporium) | PFPeA, PFHxA, 5:3 Fluorotelomer acid cswab.org |
| 6:2 Fluorotelomer sulfonate (6:2 FTS) | Bacteria and wastewater treatment sludge | PFPeA, PFHxA, PFBA (via 6:2 FTOH intermediate) nih.gov |
| Perfluorooctanoic acid (PFOA) | Pseudomonas putida | PFPeA, PFHxA, PFHpA mdpi.com |
| Perfluorooctanoic acid (PFOA) | Acidimicrobium sp. Strain A6 | PFPeA, PFHxA, PFHpA, PFBA rsc.org |
Challenges and Opportunities for Bioremediation of PFPeA
Bioremediation, the use of biological organisms to neutralize or remove contaminants, offers a promising and environmentally friendly approach to tackling PFPeA contamination. However, this method is not without its significant challenges and promising opportunities.
The inherent stability of the carbon-fluorine bond in PFPeA is a primary obstacle to its biodegradation. researchgate.net This chemical robustness makes it difficult for microbial enzymes to break down the molecule, leading to very slow degradation rates. mdpi.com Furthermore, there is a risk of generating other harmful byproducts during the biotransformation process. researchgate.net A significant challenge in the field is translating successful laboratory studies to real-world field conditions, where factors such as heterogeneous soils, low PFPeA concentrations, and the presence of other organic matter can inhibit the effectiveness of microbial degradation. researchgate.net
Despite these challenges, the field of bioremediation presents significant opportunities. One of the most notable is the discovery of microorganisms capable of transforming more complex PFAS into shorter-chain compounds like PFPeA. For instance, research has shown that the bacterium Pseudomonas putida can biodegrade Perfluorooctanoic acid (PFOA), a longer-chain PFAS, resulting in the formation of PFPeA as a biotransformation product. semanticscholar.orgrepec.orgmdpi.com In one study, Pseudomonas putida was able to transform 19.0% of PFOA in 96 hours, with PFPeA being one of the identified byproducts. semanticscholar.orgmdpi.com This finding opens up the possibility of a two-step bioremediation process, where one set of microorganisms breaks down larger PFAS into smaller, potentially more manageable compounds like PFPeA, which could then be addressed by other biological or physical-chemical methods.
Table 1: Biotransformation of PFOA to PFPeA by Pseudomonas putida
| Parameter | Value | Reference |
|---|---|---|
| Microorganism | Pseudomonas putida | semanticscholar.orgmdpi.com |
| Parent Compound | Perfluorooctanoic acid (PFOA) | semanticscholar.orgmdpi.com |
| Biotransformation Product | This compound (PFPeA) | semanticscholar.orgmdpi.com |
Another significant opportunity lies in the field of phytoremediation, which utilizes plants to remove, degrade, or contain environmental contaminants. Short-chain PFAS such as PFPeA are considered promising candidates for phytoremediation. researchgate.net This is because their higher water solubility can facilitate uptake by plant roots. Research into the economic feasibility of phytoremediation suggests it is a low-cost and environmentally friendly technology. mdpi.comresearchgate.net
Sustainable and Cost-Effective Remediation Strategies for PFPeA
Given the widespread nature of PFPeA contamination and the potential costs associated with cleanup, the development of sustainable and cost-effective remediation strategies is paramount. This involves a holistic assessment of the environmental, economic, and social impacts of different technologies.
Several remediation technologies are available, each with its own set of advantages and disadvantages in terms of sustainability and cost. These can be broadly categorized into immobilization, mobilization and extraction, and destruction technologies. cbsnews.com
Immobilization technologies , such as the use of activated carbon, aim to bind PFPeA in soil or water to prevent its migration. In-situ remediation using colloidal activated carbon has been shown to have a significantly lower carbon footprint compared to ex-situ methods like pump-and-treat systems. mdpi.comepa.gov A life cycle assessment demonstrated that an in-situ colloidal activated carbon barrier emitted 98% fewer greenhouse gases over 15 years compared to a pump-and-treat system. mdpi.com
Mobilization and extraction technologies , like soil washing or flushing, are generally more expensive and can generate large volumes of contaminated wastewater that require further treatment. cbsnews.com
Destruction technologies aim to completely break down the PFPeA molecule. While some of these technologies, such as supercritical water oxidation, demonstrate high removal efficiencies, they often come with high capital costs and significant energy consumption. mdpi.com
The cost of removing PFAS from drinking water and wastewater is a major consideration. A report from the Minnesota Pollution Control Agency highlighted the staggering costs associated with removing PFAS from municipal wastewater, estimated to be between $14 and $28 billion over 20 years for the state. cbsnews.compca.state.mn.us The study also found that removing newer "short-chain" PFAS can be up to 70% more expensive than removing older "long-chain" PFAS. cbsnews.compca.state.mn.us
Table 2: Comparison of Remediation Technology Attributes for PFPeA
| Technology Category | Examples | Sustainability Considerations | Cost-Effectiveness |
|---|---|---|---|
| Immobilization | Activated Carbon, In-situ Sequestration | Lower carbon footprint, less waste generation. mdpi.comepa.gov | Generally less costly than destruction methods. cbsnews.com |
| Mobilization & Extraction | Soil Washing, Flushing | Generation of contaminated wastewater requiring further treatment. cbsnews.com | Can be expensive due to handling and secondary treatment. cbsnews.com |
| Destruction | Supercritical Water Oxidation, Electrochemical Oxidation | High energy consumption, potential for harmful byproducts. mdpi.com | High capital and operational costs. mdpi.com |
| Bioremediation | Microbial Degradation, Phytoremediation | Environmentally friendly, low energy input. mdpi.com | Potentially the cheapest and least impactful alternative, though efficacy is still under investigation. researchgate.net |
Ultimately, a combination of strategies may be the most sustainable and cost-effective approach for managing PFPeA contamination. This could involve using low-cost, sustainable methods like phytoremediation for large, low-concentration areas, coupled with more intensive destruction technologies for "hot spots" with high concentrations. Continued research into enhancing the efficiency of bioremediation and developing innovative, low-energy destruction technologies will be critical in addressing the global challenge of PFPeA contamination.
Regulatory and Policy Frameworks for Perfluoropentanoic Acid
Current Regulatory Status and Classification of PFPeA
Globally, PFPeA is not as extensively regulated as its long-chain counterparts. In the European Union, Perfluoropentanoic acid is currently on the "Preregistration List" under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. Its classification within the European Chemicals Agency (ECHA) C&L Inventory indicates a GHS classification of "Danger" for causing severe skin burns and eye damage.
In the United States, there are no federal drinking water standards for PFPeA. However, some states have taken the initiative to establish their own guidelines. For instance, Michigan has set a drinking water limit for PFPeA. The accompanying table provides an overview of the regulatory status in a specific jurisdiction.
| Jurisdiction/Agency | Regulation/Advisory | Status/Limit for PFPeA |
|---|---|---|
| European Union (ECHA) | REACH Regulation | Included on the "Preregistration List" |
| Michigan, USA | Drinking Water Standard | 70 ppt (B1677978) (individually or combined with other specified PFAS) |
Comparison with Regulatory Approaches for Other PFAS (e.g., PFOA, PFOS)
The regulatory approaches for PFOA and PFOS are significantly more stringent and comprehensive compared to those for PFPeA, reflecting the extensive research on their toxicity and persistence. These long-chain PFAS are subject to international bans and strict national-level regulations.
International Agreements: PFOA and PFOS are listed under the Stockholm Convention on Persistent Organic Pollutants (POPs), which calls for the global elimination of their production and use. This international treaty highlights the global consensus on the significant risks posed by these substances.
United States: In the U.S., the Environmental Protection Agency (EPA) has taken several key actions regarding PFOA and PFOS:
National Primary Drinking Water Regulation (NPDWR): In April 2024, the EPA finalized a rule setting enforceable Maximum Contaminant Levels (MCLs) for PFOA and PFOS in drinking water at 4.0 parts per trillion (ppt).
CERCLA Designation: PFOA and PFOS have been designated as hazardous substances under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), also known as Superfund. This allows the EPA to hold polluters accountable for cleaning up contaminated sites.
Toxic Release Inventory: The EPA has also tightened reporting requirements for PFOA and PFOS under the Toxic Release Inventory (TRI).
European Union: The EU has implemented robust regulations for PFOA and PFOS:
POPs Regulation: PFOA has been banned under the EU's POPs Regulation since July 4, 2020. PFOS has been restricted for over a decade under the same regulation.
REACH: PFOA is on the REACH Candidate List of substances of very high concern (SVHC).
Drinking Water Directive: The EU's Drinking Water Directive includes a limit of 0.5 µg/L for the total of all PFAS.
The following table offers a comparative look at the regulatory status of PFPeA, PFOA, and PFOS.
| Regulatory Action | This compound (PFPeA) | Perfluorooctanoic acid (PFOA) | Perfluorooctanesulfonic acid (PFOS) |
|---|---|---|---|
| Stockholm Convention | Not Listed | Listed for global elimination | Listed for global elimination |
| U.S. EPA Drinking Water MCL | None (some state-level guidance) | 4.0 ppt | 4.0 ppt |
| U.S. CERCLA Hazardous Substance | No | Yes | Yes |
| EU POPs Regulation | Not banned | Banned since July 2020 | Restricted for over a decade |
| EU REACH SVHC List | No | Yes | (Derivatives are restricted) |
Research Needs to Inform Future Regulatory Decisions on PFPeA
The less stringent regulation of PFPeA and other short-chain PFAS is largely due to significant data gaps in the scientific understanding of their long-term health and environmental effects. While they are generally considered less bioaccumulative than their long-chain counterparts, their high mobility in water and soil raises concerns about widespread contamination of water resources.
To develop scientifically sound regulatory frameworks for PFPeA, further research is critically needed in several key areas:
Toxicological Data: There is a pressing need for more comprehensive toxicological studies on PFPeA. This includes research into its potential for systemic toxicity, reproductive and developmental effects, and carcinogenicity. Understanding the full toxicological profile is essential for conducting accurate risk assessments.
Long-Term Exposure Effects: Due to their persistence, organisms can be permanently exposed to short-chain PFAS like PFPeA. Research is required to understand the adverse effects of such long-term, low-level exposure, which are currently difficult to estimate.
Environmental Fate and Transport: While it is known that short-chain PFAS are mobile in the environment, more detailed studies on the environmental fate and transport of PFPeA are necessary to model its distribution and potential for contaminating drinking water sources.
Mixture Effects: Humans and wildlife are typically exposed to a mixture of different PFAS. Research is needed to understand the potential additive or synergistic toxic effects of PFPeA in combination with other PFAS compounds.
Development of Analytical Methods: Continued development and refinement of analytical methods are necessary for the accurate detection and quantification of PFPeA in various environmental media and biological tissues.
Addressing these research needs will provide regulators with the robust scientific foundation required to make informed decisions about the potential risks of PFPeA and to establish appropriate protective measures for human health and the environment.
Research Gaps and Future Directions in Perfluoropentanoic Acid Studies
Need for Comprehensive Toxicological Data on PFPeA
While research on per- and polyfluoroalkyl substances (PFAS) has expanded, a significant knowledge gap persists regarding the comprehensive toxicological profile of short-chain PFAS, including perfluoropentanoic acid (PFPeA). Historically, research has prioritized long-chain compounds like PFOA and PFOS, leaving a dearth of information on the potential health effects of their shorter-chain replacements. slu.semdpi.comyoutube.com There is a high level of uncertainty about the toxicity of short-chain PFAS, particularly concerning long-term effects. nih.gov The lack of sufficient data on the toxic properties of short-chain perfluoroalkyl acids (PFAAs) means that sub-lethal, long-term effects cannot be ruled out. nih.gov
The existing data indicates that dermal exposure to PFPeA can induce systemic toxicity. nih.gov However, there is a critical need for more extensive studies to fully characterize its toxicological profile. This includes, but is not limited to, investigations into its carcinogenicity, reproductive and developmental toxicity, immunotoxicity, and neurotoxicity. nih.govnih.gov Establishing a robust toxicological database for PFPeA is essential for accurate risk assessment and the development of health-protective regulatory guidelines. The table below summarizes key areas where more toxicological data is needed for PFPeA.
| Toxicological Endpoint | Current Knowledge Status for PFPeA | Research Needs |
| Carcinogenicity | Limited to no specific data available. | Long-term animal bioassays to evaluate carcinogenic potential. |
| Reproductive Toxicity | Insufficient data. | Studies to assess effects on fertility, reproductive organs, and pregnancy outcomes. |
| Developmental Toxicity | Some concerns raised based on other PFAS. ewg.org | Investigations into potential effects on fetal development, birth outcomes, and postnatal health. |
| Immunotoxicity | Evidence of immune cell alterations from dermal exposure studies. nih.gov | Further studies to understand the mechanisms of immunotoxicity and effects on immune system function. |
| Neurotoxicity | Data is lacking. | Studies to evaluate the potential for adverse effects on the nervous system. |
| Hepatotoxicity (Liver) | Associations with liver damage for PFAS in general. scirp.org | Specific studies on PFPeA to determine its potential to cause liver toxicity. |
| Nephrotoxicity (Kidney) | Associations with kidney disease for PFAS in general. nih.gov | Investigations into the potential for PFPeA to cause kidney damage. |
Elucidation of Specific Modes of Action and Adverse Outcome Pathways for PFPeA
Understanding the specific molecular mechanisms by which PFPeA exerts its potential toxic effects is a critical research gap. For PFAS in general, several modes of action have been identified, including the activation of nuclear receptors like peroxisome proliferator-activated receptor alpha (PPARα), constitutive androstane (B1237026) receptor (CAR), and pregnane (B1235032) X receptor (PXR). nih.govnih.gov However, the extent to which PFPeA interacts with these and other cellular pathways is not well understood.
Future research should focus on elucidating the specific modes of action for PFPeA to develop adverse outcome pathways (AOPs). AOPs provide a framework for understanding the link between a molecular initiating event and an adverse outcome at the individual or population level. For PFPeA, this would involve:
Receptor Interaction Studies: Investigating the binding affinity and activation of various nuclear and orphan receptors by PFPeA.
Transcriptomic and Proteomic Analyses: Identifying changes in gene and protein expression in response to PFPeA exposure to pinpoint affected cellular pathways. oup.com
In Vitro and In Silico Modeling: Utilizing cell-based assays and computational models to predict and confirm the molecular initiating events and key events in the toxicological pathway.
Improved Understanding of PFPeA Bioavailability and Toxicokinetics across Species
The bioavailability and toxicokinetics (absorption, distribution, metabolism, and excretion) of PFPeA are not well-characterized, particularly the differences across various species. mdpi.com While short-chain PFAS are generally believed to have shorter biological half-lives than their long-chain counterparts, there are still significant uncertainties. slu.senih.govnih.gov The excretion of PFAS is dependent on the specific chemical, as well as the species and sex of the organism. researchgate.net
Significant differences in toxicokinetic behavior between humans and other species have been observed for other PFAS, complicating cross-species extrapolation for risk assessment. nih.gov Research is needed to:
Determine the oral and dermal bioavailability of PFPeA in various animal models and, if possible, through in vitro models of human tissues.
Characterize the tissue distribution of PFPeA to identify potential target organs for toxicity.
Investigate the metabolic fate of PFPeA , although significant metabolism is not expected due to the strength of the carbon-fluorine bond. researchgate.net
Quantify the rates and routes of excretion to better estimate its biological half-life in different species.
The following table highlights the need for comparative toxicokinetic data:
| Toxicokinetic Parameter | Research Gap for PFPeA | Importance |
| Absorption | Limited data on the extent and rate of absorption via different exposure routes. | Crucial for understanding the internal dose received from environmental exposures. |
| Distribution | Incomplete understanding of how PFPeA is distributed throughout the body and in which tissues it may accumulate. | Helps to identify potential target organs for toxicity. |
| Metabolism | Assumed to be minimal, but specific studies on PFPeA are lacking. | Confirms the persistence of the parent compound in the body. |
| Excretion | Need for more data on elimination rates and pathways across different species and sexes. | Essential for determining the biological half-life and potential for bioaccumulation. |
Development of More Effective and Sustainable Remediation Technologies for Short-Chain PFAS like PFPeA
The removal of short-chain PFAS, such as PFPeA, from contaminated environmental media presents a significant challenge. mdpi.comresearchgate.net Their higher water solubility and mobility make them more difficult to remove using conventional treatment technologies compared to their long-chain counterparts. mdpi.commdpi.com Existing technologies like granular activated carbon (GAC) are less effective for short-chain PFAS, leading to shorter operational times and higher treatment costs. mdpi.comhdrinc.com
Future research and development should focus on:
Novel Adsorbents: Creating and optimizing new adsorbent materials with a higher affinity for short-chain PFAS.
Advanced Oxidation and Reduction Processes: Developing destructive technologies that can break the strong carbon-fluorine bond and completely mineralize PFPeA. mdpi.com
Membrane Filtration: Improving nanofiltration and reverse osmosis technologies to more effectively reject short-chain PFAS while managing the resulting concentrate. epa.gov
Bioremediation: Exploring the potential of microbial or enzymatic processes for the degradation of PFPeA, although this is challenging due to its chemical stability. researchgate.net
Hybrid and Treatment Train Approaches: Combining different technologies to achieve higher removal efficiencies for a broader range of PFAS, including PFPeA. itrcweb.org
Enhanced Analytical Methods for Ultra-Trace Level Detection in Diverse Matrices
The accurate and sensitive detection of PFPeA at ultra-trace levels in a variety of complex environmental and biological matrices is fundamental to understanding its fate, transport, and exposure pathways. nih.gov While analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used, there is a continuous need for improvement. mdpi.commdpi.com
Key areas for future development in analytical methodology include:
Lowering Detection Limits: Achieving even lower limits of detection (LODs) and quantification (LOQs) to measure PFPeA at environmentally relevant concentrations, especially in drinking water. nih.govlcms.czchromatographyonline.com
Improving Sample Preparation: Developing more efficient and robust extraction and clean-up methods to minimize matrix interference and improve analytical accuracy in complex samples like soil, sediment, and biological tissues. mdpi.comresearchgate.net
Standardization of Methods: Establishing standardized analytical methods for a wider range of matrices to ensure data comparability across different studies and laboratories. researchgate.net
Non-Targeted and Suspect Screening: Advancing high-resolution mass spectrometry techniques to identify and quantify not only PFPeA but also other known and unknown PFAS that may be present in environmental samples. researchgate.net
Assessment of PFPeA in Mixtures with Other PFAS and Contaminants
In the environment, exposure to PFPeA rarely occurs in isolation. Instead, it is typically part of a complex mixture of other PFAS and various environmental contaminants. uq.edu.aunih.gov The toxicological interactions within these mixtures can be additive, synergistic, or antagonistic, yet there is a significant lack of data on the combined effects of PFPeA with other chemicals. nih.govuq.edu.auuq.edu.au
Future research must address the challenges of mixture toxicology by:
Investigating Binary and Multi-Component Mixtures: Conducting in vitro and in vivo studies to assess the combined toxicity of PFPeA with other prevalent PFAS (e.g., PFOA, PFOS, PFHxA) and co-contaminants.
Applying Dose-Addition and Interaction Models: Using established toxicological models to predict the effects of mixtures and identify potential synergistic or antagonistic interactions. nih.gov
Developing Frameworks for Mixture Risk Assessment: Creating and refining methodologies for assessing the health risks associated with exposure to complex PFAS mixtures found in the environment. epa.govepa.gov
Q & A
Basic Research Questions
Q. How can researchers systematically identify and prioritize relevant studies on PFPeA for literature reviews?
- Methodological Answer : Conduct structured literature searches using databases like PubMed, with Chemical Abstracts Service (CAS) numbers (e.g., 2706-89-0 for PFPeA sodium salt) as primary search terms. Refine search strings to exclude non-health-related citations and leverage peer-reviewed repositories. EPA reports recommend iterative trial searches to improve relevancy, supplemented by manual curation of papers from peer reviewers and public comments .
Q. What experimental designs are recommended for initial toxicity screening of PFPeA?
- Methodological Answer : Use tiered approaches starting with in vitro assays (e.g., cytotoxicity or oxidative stress markers in cell lines) to prioritize PFPeA for further study. Pair these with high-throughput screening (HTS) platforms to assess endocrine disruption or metabolic interference. For preliminary in vivo data, murine models are standard, focusing on dose-response relationships for systemic toxicity, as seen in studies of PFPeA’s hepatic and renal effects .
Q. How should researchers assess human exposure pathways for PFPeA?
- Methodological Answer : Combine biomonitoring (e.g., serum/urine analysis via LC-MS/MS) with environmental sampling (water, air, dust). Cross-reference exposure estimates with biomarkers, adjusting for pharmacokinetic factors like half-life and tissue distribution. Studies on PFAS exposure pathways recommend stratified sampling by age, gender, and geographic location to account for variability .
Advanced Research Questions
Q. How can analytical interferences in PFPeA quantification be resolved, particularly in complex matrices?
- Methodological Answer : Low-resolution MS/MS often faces interference in PFPeA detection (e.g., co-eluting compounds like diprotic unsaturated fatty acids). Mitigate this by:
- Using high-resolution mass spectrometry (HRMS) for accurate mass identification.
- Adjusting LC conditions (e.g., column chemistry, gradient elution) to separate PFPeA from interferents.
- Employing isotopically labeled internal standards (e.g., ¹³C-PFPeA) to correct for matrix effects, as validated in environmental and biological samples .
Q. What strategies address contradictory data in PFPeA toxicity studies (e.g., conflicting dose-response relationships)?
- Methodological Answer : Apply meta-analytical frameworks to reconcile discrepancies:
- Stratify data by study design (e.g., in vitro vs. in vivo), exposure duration, and model species.
- Evaluate confounding variables (e.g., coexposure to other PFAS, genetic variability).
- Use probabilistic risk assessment models to quantify uncertainty, referencing EPA’s weight-of-evidence approaches for PFAS .
Q. How can researchers design studies to elucidate PFPeA’s mechanistic pathways (e.g., endocrine disruption)?
- Methodological Answer : Integrate multi-omics approaches:
- Proteomics : Identify PFPeA-induced changes in stress-response proteins (e.g., HSP70, Nrf2).
- Metabolomics : Profile alterations in lipid metabolism or bile acid pathways via UPLC-MS/MS with PFPeA-specific mobile-phase additives (e.g., 0.05% perfluoropentanoic acid for ion pairing) .
- Transcriptomics : Use RNA-seq to map gene expression networks affected by PFPeA, cross-referenced with PFAS class-specific pathways .
Q. What are the challenges in extrapolating PFAS class data (e.g., PFOA) to PFPeA, and how can they be overcome?
- Methodological Answer : PFPeA’s shorter carbon chain reduces bioaccumulation but increases mobility in aqueous environments. Address extrapolation gaps by:
- Conducting comparative pharmacokinetic studies (e.g., PBPK modeling) to quantify differences in absorption and excretion.
- Validating toxicity endpoints (e.g., thyroid hormone disruption) using species-specific assays, as structural analogs like PFOA show divergent effects in human vs. rodent models .
Data Presentation Guidelines
- Tables : Include CAS numbers, analytical parameters (e.g., LC gradients, MS transitions), and toxicity endpoints.
- Citations : Prioritize peer-reviewed journals and regulatory reports (e.g., EPA, NJDEP) over commercial databases.
- Ethical Compliance : Align experimental designs with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis-driven research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
